![molecular formula C18H19ClN4O B3020886 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 900286-57-9](/img/structure/B3020886.png)
4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Übersicht
Beschreibung
4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine: is a complex heterocyclic compound with an intriguing structure. Let’s delve into its synthesis, chemical properties, applications, and more.
Wirkmechanismus
Target of Action
The primary target of 3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its normal function and thus inhibiting the progression of the cell cycle . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the cells from proliferating .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of certain cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic methods have been reported for the preparation of this compound. One such method involves the cyclization of 5-acetyl-4-aminopyrimidines using MeONa in BuOH under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
Industrial Production:: While specific industrial production methods for this compound are not widely documented, research laboratories often synthesize it using custom-designed routes.
Analyse Chemischer Reaktionen
Reactivity:: The compound can undergo various chemical reactions due to its unique structure. Some of these reactions include:
Cyclization: As mentioned earlier, cyclization of 5-acetyl-4-aminopyrimidines leads to the formation of the pyrazolo[1,5-a]pyrimidin-7-yl core.
Functionalization: The morpholine ring can be modified through substitution reactions or other functional group transformations.
Common Reagents and Conditions:: Reagents commonly used in its synthesis include carboxylic anhydrides, acid chlorides, and MeONa (sodium methoxide). Reaction conditions vary depending on the specific synthetic route employed.
Major Products:: The major product is the desired 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine compound itself.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its antitumor properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines show promise as selective inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that modifications at specific positions on the pyrazolo-pyrimidine core can enhance inhibitory activity against phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which is implicated in the pathogenesis of several cancers .
Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent . It has been shown to inhibit viral replication in cell-based assays. The mechanism involves the disruption of lipid kinase activity essential for viral life cycles, making it a candidate for further development against RNA viruses .
Neuropharmacology
Research into the psychopharmacological effects of pyrazolo[1,5-a]pyrimidines indicates that this compound may influence neurotransmitter systems, potentially serving as a treatment for neurological disorders. Its ability to modulate specific receptors could lead to advancements in therapies for conditions such as anxiety and depression .
Material Science
The unique chemical structure of this compound allows it to be utilized in material science for developing novel materials with tailored properties. Its heterocyclic nature makes it suitable for incorporation into polymers or other composite materials where enhanced thermal stability or electrical properties are desired .
Case Studies and Research Findings
Biologische Aktivität
The compound 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a morpholine ring attached to a pyrazolo[1,5-a]pyrimidine core with a chlorophenyl substituent. This unique configuration contributes to its biological properties.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrazolo[1,5-a]pyrimidines act as selective inhibitors of specific enzymes. For instance, they have shown inhibitory effects on kinases involved in cell signaling pathways crucial for cancer progression .
- Anticancer Activity : Studies have highlighted the anticancer potential of similar compounds through induction of apoptosis and cell cycle arrest in cancer cells. The mechanism often involves modulation of signaling pathways such as PI3K/Akt and MAPK .
- Neuropharmacological Effects : Some derivatives have demonstrated psychopharmacological effects, suggesting potential applications in treating neurological disorders .
Biological Activity Data
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection .
- Enzyme Selectivity : Another research focused on the compound's selectivity towards phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), demonstrating a high degree of selectivity compared to other kinases. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
- Neuropharmacological Effects : Preliminary studies indicated that derivatives similar to this compound exhibited anxiolytic effects in animal models. Behavioral tests showed reduced anxiety-like behavior, suggesting potential for treating anxiety disorders .
Eigenschaften
IUPAC Name |
4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-5-3-4-6-15(14)19/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUOLKCRRZQVHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324516 | |
Record name | 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900286-57-9 | |
Record name | 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.